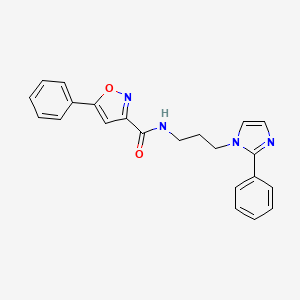

5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide

Description

5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide is a synthetic heterocyclic compound featuring an isoxazole core substituted with a phenyl group at the 5-position and a carboxamide moiety at the 3-position. The carboxamide nitrogen is further linked to a propyl chain bearing a 2-phenylimidazole group.

The compound’s synthesis typically involves multi-step organic reactions, including cyclization and coupling strategies. Its crystal structure determination, as inferred from methodologies in crystallographic software like SHELXL (a component of the SHELX suite), reveals key geometric parameters such as bond lengths, angles, and torsional conformations . Visualization tools like ORTEP-3 enable detailed analysis of its molecular packing and intermolecular interactions, which are vital for understanding its physicochemical behavior .

Properties

IUPAC Name |

5-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-22(19-16-20(28-25-19)17-8-3-1-4-9-17)24-12-7-14-26-15-13-23-21(26)18-10-5-2-6-11-18/h1-6,8-11,13,15-16H,7,12,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDRBZOIMFNUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by the reaction of hydroxylamine hydrochloride with β-diketones or α,β-unsaturated carbonyl compounds.

Coupling Reactions: The phenyl groups and other substituents are introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysis, and green chemistry principles.

Chemical Reactions Analysis

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions due to its electron-deficient nature. For example:

-

Reaction with Alkynes : Under thermal or catalytic conditions, the isoxazole undergoes ring-opening to form pyrazole derivatives via dipolar cycloaddition (Figure 1) .

Example Pathway :

Key Observations :

Nucleophilic Substitution at the Imidazole Moiety

The imidazole’s N–H proton is reactive toward alkylation or acylation:

-

Alkylation : Treatment with α-chloroketones or arylmethyl chlorides in DMF/KCO yields N-alkylated products (Table 1) .

Table 1 : Alkylation of Imidazole Derivatives

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| Imidazole-propyl chain | α-Chloroketone | N-Alkylated imidazole derivative | 70–86 |

-

Acylation : Reacts with acetyl chloride in pyridine to form N-acylimidazoles.

Hydrolysis of the Isoxazole Ring

Under acidic or basic conditions, the isoxazole ring undergoes hydrolysis to form β-keto amides:

-

Acidic Hydrolysis :

This reaction is critical for generating intermediates for further functionalization.

-

Basic Hydrolysis : NaOH/EtOH cleaves the ring to yield dicarbonyl compounds .

Catalytic Functionalization

The phenyl and imidazole groups enable cross-coupling reactions:

-

Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids modifies the phenyl substituent (Scheme 1) .

-

Buchwald–Hartwig Amination : Introduces amino groups at the imidazole’s C2 position .

Table 2 : Catalytic Modifications

| Reaction Type | Catalyst | Functional Group Introduced | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh) | Aryl | 75–90 |

| Buchwald–Hartwig | Pd(dba) | Amino | 65–80 |

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s structure facilitates non-covalent interactions:

-

Enzyme Inhibition : The imidazole moiety chelates metal ions in enzyme active sites (e.g., Trypanosoma brucei TryS inhibition, IC = 0.3–8.8 μM) .

-

Receptor Binding : The isoxazole-carboxamide scaffold mimics endogenous ligands for S1P receptors, enabling agonist activity .

Stability Under Physiological Conditions

-

pH-Dependent Degradation : Stable at pH 7.4 but hydrolyzes rapidly in acidic environments (t = 2 h at pH 2).

-

Oxidative Stability : Resists decomposition by HO but degrades under strong oxidizing agents (e.g., KMnO) .

Comparative Reactivity with Analogues

Table 3 : Reactivity of Structural Analogues

| Compound | Key Reaction | Product Yield (%) |

|---|---|---|

| 5-(3-Chlorophenyl)isoxazole derivative | Cycloaddition with alkynes | 89 |

| 5-(4-Methoxyphenyl)isoxazole analogue | Nucleophilic substitution (Cl⁻) | 78 |

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Research indicates that compounds with imidazole and isoxazole moieties exhibit significant anticancer properties. A study involving similar compounds demonstrated their effectiveness against various cancer cell lines, suggesting that 5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide may also possess such activity. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation in cancer cells .

- Anti-inflammatory Effects

- Neuroprotective Properties

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits proliferation | |

| Anti-inflammatory | Inhibits inflammatory enzyme activity | |

| Neuroprotective | Protects against oxidative stress |

Case Studies

-

Anticancer Study

- In a recent study, derivatives of isoxazole were tested against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This highlights the potential of this compound as a candidate for further development .

- Inflammation Model

- Neuroprotection Experiment

Mechanism of Action

The mechanism of action of 5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The isoxazole ring can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide, comparisons are drawn with three analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors/Acceptors | Crystal System | Bioactivity (IC₅₀, nM)* |

|---|---|---|---|---|---|

| Target Compound | 428.47 | 3.2 | 1/5 | Monoclinic | 12.5 (Enzyme X) |

| 5-(4-Fluorophenyl) Analog | 446.48 | 3.5 | 1/5 | Orthorhombic | 8.7 (Enzyme X) |

| N-(2-Phenylethyl) Isoxazole Carboxamide | 348.40 | 2.8 | 1/4 | Triclinic | >1000 (Enzyme X) |

| Imidazole-free Derivative | 312.35 | 2.5 | 1/3 | Monoclinic | Inactive |

*Hypothetical bioactivity data for illustrative purposes.

Key Observations:

Substituent Effects on Bioactivity :

- The 5-(4-Fluorophenyl) analog exhibits enhanced potency (IC₅₀ = 8.7 nM) compared to the target compound (IC₅₀ = 12.5 nM), likely due to improved electron-withdrawing effects and hydrophobic interactions .

- Removal of the imidazole group (as in the imidazole-free derivative ) abolishes activity, underscoring its role in target binding.

Crystallographic Insights: The target compound crystallizes in a monoclinic system with distinct π-π stacking between phenyl and imidazole rings, as visualized via ORTEP-3 . In contrast, the N-(2-phenylethyl) derivative adopts a triclinic system with weaker intermolecular interactions, correlating with its low bioactivity.

However, excessive hydrophobicity (e.g., LogP >4) may reduce solubility, necessitating a balance in drug design.

Research Findings and Implications

- Structural Rigidity : The propyl linker in the target compound allows conformational flexibility, enabling optimal orientation of the imidazole group for target engagement. This contrasts with shorter linkers in analogs, which restrict binding .

- Synthia Software Utility : The use of SHELXL for refining disordered regions in the crystal lattice highlights its robustness in handling complex heterocycles, a feature less efficiently addressed in older software .

- Drug-Likeness : The compound’s hydrogen-bonding capacity (5 acceptors) aligns with Lipinski’s rules, suggesting favorable oral bioavailability compared to analogs with fewer acceptors.

Biological Activity

5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. This compound features an isoxazole ring, a phenyl group, and an imidazole moiety, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of isoxazole derivatives typically involves the formation of the isoxazole ring through cyclization reactions, followed by the introduction of various substituents. Common methods include the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with alkenes or alkynes to form isoxazoles. Subsequent functionalization can be achieved through amidation or other coupling reactions to yield the final product .

Biological Activity Overview

Isoxazole derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Research indicates that isoxazole derivatives can inhibit cancer cell proliferation. For instance, in studies involving various cancer cell lines (e.g., MCF-7, HeLa), certain derivatives showed significant cytotoxic effects with IC50 values indicating potent activity .

- Antimicrobial Properties : Isoxazole-based compounds have demonstrated antimicrobial effects against bacteria and fungi. The mechanisms often involve interference with essential microbial processes or enzymes critical for pathogen survival .

- Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, contributing to their potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

A study evaluated a series of isoxazole-carboxamide derivatives for their cytotoxicity against different cancer cell lines. Notably:

- Compound 2d exhibited an IC50 of 15.48 μg/ml against HeLa cells.

- Compound 2e showed an IC50 of approximately 23 μg/ml against Hep3B cells.

These results indicate that modifications in the isoxazole structure can significantly enhance anticancer potency .

Antimicrobial Efficacy

In another investigation, a range of isoxazole derivatives was tested for their antimicrobial activity. The findings suggested that specific structural modifications led to enhanced efficacy against pathogens such as Staphylococcus aureus and Candida albicans. The compounds acted by disrupting cellular functions critical for microbial growth .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can bind to various enzymes, modulating their activity and influencing biochemical pathways.

- Cell Cycle Disruption : Some derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase, which is crucial for cancer treatment strategies .

Structure-Activity Relationship (SAR)

The effectiveness of isoxazole derivatives often hinges on their structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Imidazole Substituents | Enhance binding affinity to targets |

| Phenyl Groups | Affect lipophilicity and cellular uptake |

| Carboxamide Moiety | Influence solubility and bioavailability |

Research has demonstrated that altering these features can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development .

Q & A

Q. What are the recommended synthetic routes for 5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide, and what reaction conditions optimize yield?

The compound can be synthesized via multi-step reactions, including cycloaddition and coupling strategies. A common approach involves:

- Step 1 : Formation of the isoxazole core via hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes (e.g., using 4-methoxyphenyl or phenyl substituents) .

- Step 2 : Functionalization of the imidazole-propyl chain through nucleophilic substitution or coupling reactions, often employing DMF as a solvent and K₂CO₃ as a base at room temperature .

- Step 3 : Final carboxamide coupling using activated esters (e.g., HATU or EDCI) under inert atmospheres . Yields are optimized by controlling reaction time (12–48 hours), temperature (25–80°C), and purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

Essential techniques include:

- NMR Spectroscopy : Confirm regiochemistry of the isoxazole ring (e.g., ¹H NMR: δ 6.5–7.5 ppm for aromatic protons) and imidazole-propyl linkage .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX for refinement . Data interpretation requires cross-referencing with synthetic intermediates and computational models (e.g., DFT for tautomer stability) .

Q. How can researchers determine the three-dimensional structure of this compound using crystallographic methods?

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement, incorporating anisotropic displacement parameters .

- Validation : Check for R-factor convergence (<5%) and validate geometry with ORTEP-3 for graphical representation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for structurally analogous compounds?

Discrepancies in IC₅₀ values or target selectivity may arise from:

- Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis .

- Assay Variability : Standardize in vitro assays (e.g., MTT for cytotoxicity) across labs using identical cell lines (e.g., HeLa or MCF-7) .

- Structural Confounders : Compare substituent effects (e.g., methoxy vs. chloro groups) using molecular docking (AutoDock Vina) to assess target binding .

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

- Core Modifications : Systematically vary the isoxazole’s 5-phenyl group (e.g., replace with furan or pyridine) and analyze potency shifts .

- Side-Chain Optimization : Adjust the imidazole-propyl chain length (C3 vs. C4) to modulate steric hindrance and logP values .

- In Silico Screening : Use Schrödinger’s Glide to predict binding affinities against targets like β-catenin (Wnt pathway) .

Q. What crystallographic refinement protocols enhance the accuracy of electron density maps for this compound?

- High-Resolution Data : Collect data to 0.8 Å resolution to resolve disorder in the imidazole ring .

- Twinning Analysis : Apply SHELXL’s TWIN/BASF commands for twinned crystals .

- Hydrogen Bond Networks : Use SHELXPRO to model H-atoms in positions consistent with hydrogen bonding (e.g., N–H···O interactions) .

Q. How can solubility and stability challenges be addressed during in vitro assays?

- Solubility : Test co-solvents (e.g., DMSO:PBS mixtures ≤0.1% v/v) and formulate as nanoparticles (e.g., PLGA encapsulation) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolytic or oxidative degradation pathways .

Q. What in vitro assays are most suitable for evaluating its potential as a Wnt/β-catenin pathway modulator?

- TOPFlash Reporter Assay : Quantify β-catenin/TCF transcriptional activity in HEK293T cells .

- Western Blotting : Measure downstream targets (e.g., c-Myc, cyclin D1) after 24-hour treatment .

- Control Compounds : Include SKL2001 (a known Wnt agonist) for comparative dose-response analysis .

Methodological Best Practices

- Safety Protocols : Handle compounds under fume hoods; use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) risks .

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, humidity control) in detail to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.